molecular formula C16H16ClNO4 B3014018 N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105231-24-0

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B3014018
CAS RN: 1105231-24-0
M. Wt: 321.76
InChI Key: NOZCUWFKPHTHRQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, commonly known as CEP-9722, is a synthetic compound that has been increasingly used in scientific research. It belongs to the class of pyran-2-carboxamide compounds and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds provides insights into the potential applications of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates the efficiency of cyclocondensation reactions in producing compounds with significant structural similarities, indicating a methodology that might be applicable for synthesizing this compound (Machado et al., 2011). Furthermore, the synthesis and characterization of novel pyrazole carboxamide derivatives, including the evaluation of their nematocidal activity, suggest potential agricultural applications for similar compounds (Zhao et al., 2017).

Biological Activities

Compounds with structures related to this compound have been explored for various biological activities. For example, the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis suggests potential therapeutic applications for structurally similar compounds (Zítko et al., 2013). Additionally, the exploration of molecular interactions of antagonists with the CB1 cannabinoid receptor, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, offers insights into the potential receptor targeting capabilities of this compound and its analogs (Shim et al., 2002).

Crystallographic Studies

Crystallographic studies of related compounds, such as the analysis of methyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, contribute to the understanding of molecular conformations and interactions, which are crucial for the design of compounds with desired biological activities (Xiao-lon, 2015).

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, further studies needed to understand its properties, and potential modifications to improve its properties .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-2-21-15-10-22-14(9-13(15)19)16(20)18-8-7-11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCUWFKPHTHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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